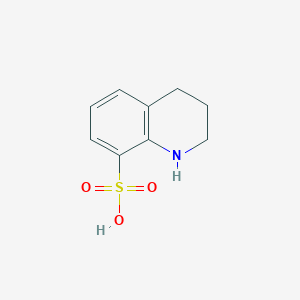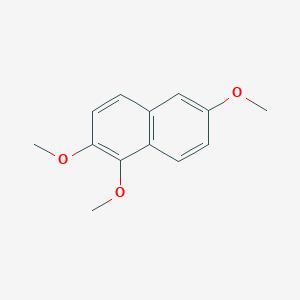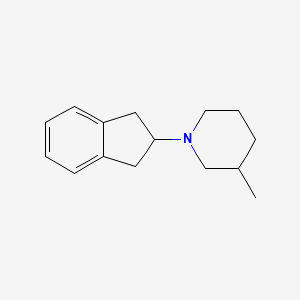
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine is a chemical compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dihydro-1H-inden-2-yl group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine involves several steps, typically starting with the preparation of the 2,3-dihydro-1H-inden-2-yl precursor. This precursor can be synthesized through various methods, including grinding, stirring, and ultrasound irradiation . The subsequent step involves the reaction of the precursor with a suitable piperidine derivative under controlled conditions to yield the final product. Industrial production methods for this compound are proprietary and not publicly disclosed in detail.
Analyse Des Réactions Chimiques
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with receptors in the central nervous system .
Comparaison Avec Des Composés Similaires
1-(2,3-Dihydro-1H-inden-2-yl)-3-methylpiperidine can be compared with other similar compounds, such as:
- N-(2,3-Dihydro-1H-inden-2-yl)-N-methylamine hydrochloride
- N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide
- 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique structure of this compound makes it particularly interesting for further research and development.
Propriétés
Formule moléculaire |
C15H21N |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-2-yl)-3-methylpiperidine |
InChI |
InChI=1S/C15H21N/c1-12-5-4-8-16(11-12)15-9-13-6-2-3-7-14(13)10-15/h2-3,6-7,12,15H,4-5,8-11H2,1H3 |
Clé InChI |
SBDGNBUQNXRMOC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2CC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


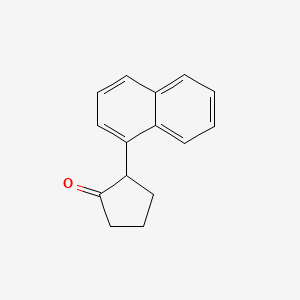
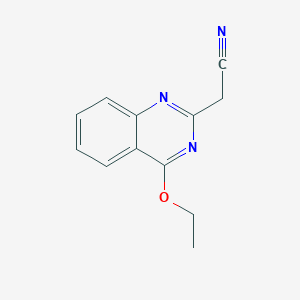
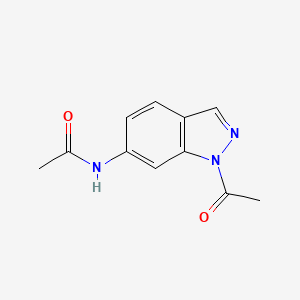


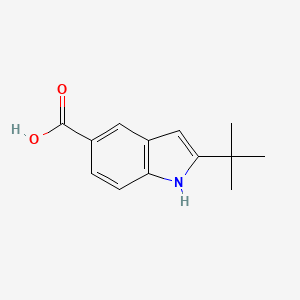
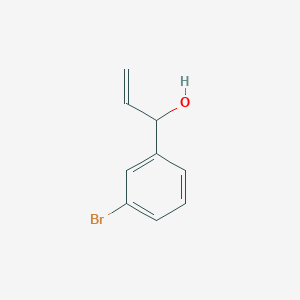
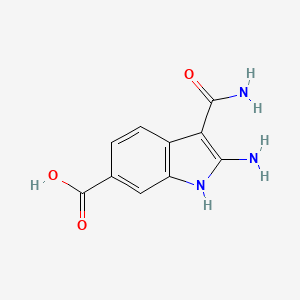
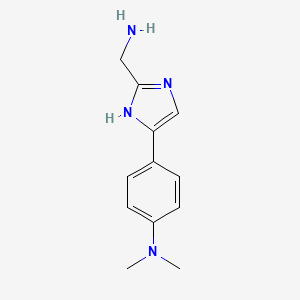
![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)
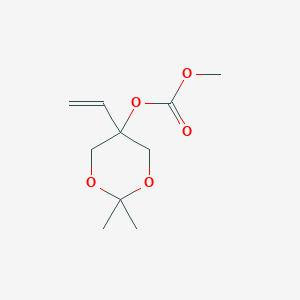
![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
